molecular formula C21H21N5O4S B11278464 N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11278464
M. Wt: 439.5 g/mol
InChI Key: GAUPEYZOWBBKEK-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a carbamoylmethyl group, and a sulfanyl group attached to a triazinone ring, which is further connected to a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-methoxyphenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes further reactions with thiols and triazine derivatives under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazinone ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-Methoxyphenyl)-2-methylpropanamide
  • N-(3-Methoxyphenyl)-3-phenylpropanamide

Uniqueness

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide stands out due to its unique combination of functional groups and structural features. The presence of the triazinone ring, sulfanyl group, and carbamoylmethyl group provides distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C21H21N5O4S/c1-3-17(27)23-16-7-5-4-6-15(16)19-20(29)24-21(26-25-19)31-12-18(28)22-13-8-10-14(30-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

GAUPEYZOWBBKEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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